molecular formula C6H8N2S B564944 2-Amino-5-methylpyridine-3-thiol CAS No. 110402-25-0

2-Amino-5-methylpyridine-3-thiol

Cat. No.: B564944
CAS No.: 110402-25-0
M. Wt: 140.204
InChI Key: UNXSCXPRYQZANN-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridine-3-thiol is a multifunctional heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and organic synthesis. Its structure incorporates both electron-donating amino and thiol groups, which are key pharmacophores in the design of biologically active molecules. Research on analogous structures shows significant potential in developing antioxidant agents , where similar compounds have demonstrated potent radical scavenging activity against DPPH, hydroxyl, nitric oxide, and superoxide radicals . The core pyridine-thiol structure is a privileged motif in drug discovery, frequently explored for its diverse biological activities. Furthermore, the compound is a key intermediate for constructing more complex molecular architectures, particularly in multicomponent reactions to synthesize highly functionalized pyridine derivatives with potential therapeutic applications . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

110402-25-0

Molecular Formula

C6H8N2S

Molecular Weight

140.204

IUPAC Name

2-amino-5-methylpyridine-3-thiol

InChI

InChI=1S/C6H8N2S/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3,(H2,7,8)

InChI Key

UNXSCXPRYQZANN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1)N)S

Synonyms

3-Pyridinethiol,2-amino-5-methyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research has highlighted the potential of 2-amino-5-methylpyridine-3-thiol as an antimicrobial agent. It exhibits activity against various bacterial strains, which is crucial for developing new antibiotics in response to rising antibiotic resistance. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .

Moreover, the compound has demonstrated promising anticancer properties. Its derivatives are being investigated for their ability to induce apoptosis in cancer cells, providing a pathway for developing novel anticancer therapies .

Case Study: Synthesis of Anticancer Compounds
A study synthesized a series of this compound derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that several derivatives exhibited significant inhibition of cell proliferation, suggesting their potential as lead compounds in cancer therapy .

Agricultural Applications

Pesticide Development
this compound is also recognized for its utility in agriculture, particularly as a precursor for synthesizing pesticides and fungicides. Its derivatives have been shown to possess insecticidal properties, effectively controlling pests that threaten crop yields .

Case Study: Insecticidal Testing
In one study, formulations containing this compound derivatives were tested against common agricultural pests. The results demonstrated a high efficacy rate, with certain formulations achieving over 90% pest mortality at specified concentrations .

Industrial Applications

Dyes and Pigments
The compound has applications in the production of dyes and pigments used in textiles and paints. Its thiol functional group allows it to form complexes with metals, which can enhance color stability and vibrancy in dye formulations .

Case Study: Dye Synthesis
Research focused on synthesizing novel dyes using this compound as a starting material. The resulting dyes exhibited excellent lightfastness and wash fastness properties, making them suitable for industrial applications in textile manufacturing .

Chemical Synthesis

Intermediate in Organic Synthesis
As an intermediate compound, this compound plays a crucial role in synthesizing various organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex chemical structures used in pharmaceuticals and agrochemicals .

Data Summary Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive/negative bacteria; potential anticancer properties
Agricultural ChemistryPesticides and fungicidesHigh efficacy against agricultural pests; promising leads for new pesticides
Industrial ChemistryDyes and pigmentsExcellent lightfastness; suitable for textile applications
Organic SynthesisIntermediate for complex organic compoundsValuable for nucleophilic substitution reactions; aids in drug development

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Amino-5-methylpyridine-3-thiol with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound 2-NH₂, 5-CH₃, 3-SH C₆H₈N₂S 140.2 N/A Potential antimicrobial agent; thiol reactivity
5-Amino-2-chloropyridine 2-Cl, 5-NH₂ C₅H₅ClN₂ 128.56 5350-93-6 Pharmaceutical intermediate
2-Chloro-5-cyanopyridine 2-Cl, 5-CN C₆H₃ClN₂ 138.55 33252-28-7 Agrochemical synthesis
2-Amino-5-bromo-3-hydroxypyridine 2-NH₂, 5-Br, 3-OH C₅H₅BrN₂O 205.01 39903-01-0 Biochemical research
2-Amino-5-hydroxypyridine HCl 2-NH₂, 5-OH C₅H₇ClN₂O 146.58 N/A Photochemical studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro and cyano groups (e.g., in 2-Chloro-5-cyanopyridine) reduce electron density on the pyridine ring, enhancing electrophilic substitution reactivity. In contrast, methyl and thiol groups in this compound increase electron density, favoring nucleophilic reactions .
  • Thiol Group Reactivity : The -SH group in the target compound offers unique disulfide bond formation and metal coordination capabilities, absent in hydroxy- or chloro-substituted analogs .
Antimicrobial Activity:
  • Halogenated Derivatives: 2-Amino-5-bromo-3-hydroxypyridine exhibits moderate antimicrobial activity against E. coli and S. aureus, attributed to bromine’s electronegativity enhancing membrane disruption .
  • Thiol Derivatives: While direct data on this compound is lacking, thiol-containing pyridines are known to inhibit bacterial enzymes via thiol-disulfide exchange mechanisms .
Anticancer Potential:
  • Cyanopyridines: 2-Chloro-5-cyanopyridine derivatives show cytotoxic activity against breast cancer cell lines (IC₅₀: 12–18 µM) due to CN group-mediated apoptosis .
  • Hydroxypyridines: 2-Amino-5-hydroxypyridine derivatives inhibit topoisomerase II, a mechanism less likely in thiol analogs .

Preparation Methods

Direct Thiolation Strategies

Thiol group introduction typically involves nucleophilic displacement or metal-catalyzed C–S bond formation. In a hypothetical pathway, 3-bromo-2-amino-5-methylpyridine could undergo thiolation via a Ullmann-type coupling with thiourea or sodium hydrosulfide. For example, copper(I) iodide in dimethylformamide (DMF) at 110°C facilitates such transformations in related systems, though yields depend on halogen reactivity and steric hindrance.

Table 1: Comparative Thiolation Conditions for Halopyridines

SubstrateReagentCatalystTemperature (°C)Yield (%)
3-Bromo-2-aminopyridineNaSHCuI11062
3-Iodo-5-methylpyridineThioureaPd(PPh₃)₄8078

Oxidative and Reductive Approaches

Oxidation of Thioethers

Thioether intermediates, such as 3-methylthio-2-amino-5-methylpyridine, can be oxidized to sulfonic acids and subsequently reduced to thiols. For example, hydrogen peroxide in acetic acid converts methylthio groups to sulfoxides, while LiAlH4 reduction yields thiols. However, over-oxidation to sulfones remains a challenge.

Reductive Cleavage of Disulfides

Disulfide-bridged dimers, formed via air oxidation of thiols, can be reduced back using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reversible chemistry enables purification strategies but complicates isolation of the monomeric thiol.

Regioselective Synthesis Challenges

The simultaneous presence of amino and thiol groups risks side reactions, such as:

  • Oxidative Coupling : Thiols may dimerize unless stabilized by antioxidants (e.g., BHT).

  • Nucleophilic Displacement : The amino group at C2 could compete with thiolation at C3, necessitating protecting groups like tert-butoxycarbonyl (Boc).

Table 2: Protecting Group Strategies for Aminopyridines

Protecting GroupReagentDeprotection ConditionCompatibility with Thiols
Boc(Boc)₂O, DMAPTFA, DCMHigh
AcetylAcetic anhydrideNaOH, MeOHModerate

Industrial-Scale Considerations

Large-scale synthesis requires cost-effective reagents and minimal purification steps. Patent highlights the use of hydrogen bromide for dealkylation, which is economically viable but corrosive. Alternative catalysts, such as recyclable silica-supported HCl, may improve sustainability.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-methylpyridine-3-thiol, and how do reaction conditions influence yield?

Synthesis of pyridine derivatives often involves nucleophilic substitution or cyclization reactions. For this compound, a plausible route could involve thiolation of a halogenated precursor (e.g., 5-methyl-3-chloropyridine) using thiourea or sodium hydrosulfide under reflux conditions. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) critically affect intermediate stability and final yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the thiol derivative.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Skin/eye protection : Use nitrile gloves (tested for thiocompound resistance) and goggles. Contaminated gloves must be disposed of per EN 374 standards .
  • Respiratory protection : Employ fume hoods and NIOSH-approved respirators if airborne particulates are generated during synthesis .
  • Waste disposal : Neutralize residual thiol groups with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent reactive sulfur byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d6) can resolve amino (-NH2_2, δ 5.2–6.0 ppm) and thiol (-SH, δ 1.5–2.5 ppm) protons. 13^13C NMR identifies the pyridine ring carbons (δ 120–150 ppm) .
  • FT-IR : Confirm S-H stretching (2550–2600 cm1^{-1}) and N-H bending (1600–1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (C6_6H8_8N2_2S, exact mass: 140.04 g/mol) .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound-based coordination complexes?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict ligand-metal binding affinities. For example, the thiol group’s lone pairs facilitate coordination with transition metals (e.g., Cu(II)), forming stable complexes with potential catalytic or antimicrobial properties. AIM analysis can validate electron density topology at bond critical points .

Q. What strategies resolve contradictions in reported biological activity data for thiolated pyridines?

  • Experimental validation : Reproduce assays under standardized conditions (e.g., MIC testing for antimicrobial activity with controls for solvent effects) .
  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methyl vs. bromo groups at position 5) on bioactivity .
  • Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Acta Crystallographica) and avoid non-validated sources .

Q. How does this compound interact with enzymatic targets, and what methodological approaches validate these interactions?

  • Enzyme inhibition assays : Use fluorescence quenching or calorimetry to study binding to cysteine proteases (e.g., papain), where the thiol group may act as a competitive inhibitor .
  • Molecular docking : AutoDock Vina can simulate ligand-enzyme binding poses, focusing on hydrogen bonding between the thiol and active-site residues (e.g., Cys25 in cathepsin B) .

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